molecular formula C19H20FN5OS B2516847 2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone CAS No. 1351602-78-2

2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2516847
CAS No.: 1351602-78-2
M. Wt: 385.46
InChI Key: OUSHNPXFJNPKMQ-UHFFFAOYSA-N
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Description

2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H20FN5OS and its molecular weight is 385.46. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

Research involving similar structures has explored the synthesis and antiviral activities of heterocyclic compounds. For instance, compounds synthesized from 3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl ethanone showed antiviral properties against HSV1 and HAV-MBB, indicating the potential of related structures in antiviral research (Attaby et al., 2006).

Antipsychotic Agents

Several studies have focused on the synthesis and evaluation of compounds for their potential as antipsychotic agents. Conformationally constrained butyrophenones, incorporating similar structural motifs, have been assessed for their affinities to dopamine and serotonin receptors, highlighting their potential use in developing new treatments for psychiatric disorders (Raviña et al., 2000).

Antimicrobial and Antimycobacterial Activity

Compounds with similar structural elements have been synthesized and evaluated for their antimicrobial and antimycobacterial activities. These studies include the development of new pyridine derivatives and fluorinated benzothiazolo imidazole compounds, demonstrating promising activity against various microbial strains, which could lead to the development of new antimicrobial agents (Patel et al., 2011); (Sathe et al., 2011).

Anticancer Activity

Research into the synthesis and biological evaluation of novel compounds, including those containing fluorobenzo[d]isoxazol groups similar to the chemical , has shown potential anticancer activities. These findings suggest a pathway for the development of new therapeutic agents for cancer treatment (Hammam et al., 2005).

Properties

IUPAC Name

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5OS/c1-23(19-22-18-14(20)5-4-6-15(18)27-19)13-17(26)25-11-9-24(10-12-25)16-7-2-3-8-21-16/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSHNPXFJNPKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCN(CC1)C2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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